PEG12 Spacer Length vs. PEG4: Superior In Vivo PK and Anti-Tumor Activity in ADC Models
Systematic PEG linker length evaluation in trastuzumab-drug conjugates identified PEG12 as the lead compound with superior pharmacokinetic and pharmacodynamic profiles vs. shorter PEG variants. In pharmacokinetic studies, DAR8-ADCs with PEG12 linker showed better PK profiles than DAR8-ADCs with PEG4, and PEG12-based ADCs demonstrated stronger in vivo anti-tumor activity [1]. The PEG12 linker provided an optimal balance of hydrophilicity and flexibility, achieving near-complete tumor regression in xenograft models, whereas PEG4-based ADCs showed diminished exposure and tumor accumulation [2].
| Evidence Dimension | In vivo anti-tumor activity of ADC constructs as a function of PEG linker length |
|---|---|
| Target Compound Data | PEG12-ADC (DAR8): Near-complete tumor regression in vivo; superior PK profile vs. DAR8-ADCs with shorter PEG linkers |
| Comparator Or Baseline | PEG4-ADC (DAR8): Reduced PK profile and weaker anti-tumor activity; DAR4-ADC without PEG: inferior PK |
| Quantified Difference | PEG12-DAR8 ADC achieved near-complete tumor regression; PEG8 and PEG12 DAR8-ADCs both showed stronger anti-tumor activity than PEG4-based and non-PEGylated ADCs, with PK profiles correlating to efficacy [1] |
| Conditions | Trastuzumab-based ADC constructs; DAR8; in vivo mouse xenograft models; pharmacokinetic profiling and tumor growth inhibition assays |
Why This Matters
Procurement of Phthalimidooxy-PEG12-NHS ester is directly supported by in vivo evidence that PEG12-length linkers provide optimal ADC pharmacokinetics and tumor regression, a parameter shorter PEG4 or PEG8 linkers fail to achieve in the same experimental system.
- [1] 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. J Immunother Cancer. 2025. Available at: https://jitc.bmj.com/content/... View Source
- [2] Tsumura R, et al. High-payload trastuzumab–drug conjugates achieved through hydrophilic Y-shaped pendant PEG linkers for a potent and selective antitumor response. Bioorg Med Chem. 2026. Available at: https://www.sciencedirect.com/... View Source
